molecular formula C12H11NO3 B13206185 5-Methoxy-8-methylisoquinoline-1-carboxylic acid

5-Methoxy-8-methylisoquinoline-1-carboxylic acid

Cat. No.: B13206185
M. Wt: 217.22 g/mol
InChI Key: SWZUHEHMPSUPHK-UHFFFAOYSA-N
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Description

5-Methoxy-8-methylisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . It is an isoquinoline derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyisoquinoline and methyl iodide.

    Methylation: The 5-methoxyisoquinoline undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 8-position.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalyst Optimization: Employing optimized catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-8-methylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with enhanced biological activity.

    Substitution: Functionalized isoquinoline derivatives with diverse chemical properties.

Scientific Research Applications

5-Methoxy-8-methylisoquinoline-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyisoquinoline: Lacks the carboxylic acid group but shares the methoxy group at the 5-position.

    8-Methylisoquinoline: Lacks the methoxy and carboxylic acid groups but shares the methyl group at the 8-position.

    Isoquinoline-1-carboxylic acid: Lacks the methoxy and methyl groups but shares the carboxylic acid group at the 1-position.

Uniqueness

5-Methoxy-8-methylisoquinoline-1-carboxylic acid is unique due to the presence of all three functional groups (methoxy, methyl, and carboxylic acid) on the isoquinoline ring

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-methoxy-8-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-3-4-9(16-2)8-5-6-13-11(10(7)8)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

SWZUHEHMPSUPHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=CN=C2C(=O)O

Origin of Product

United States

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